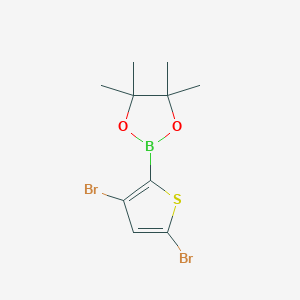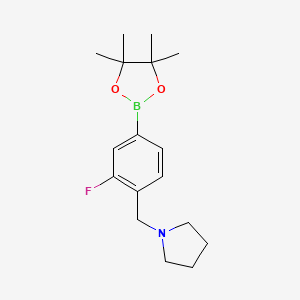
Potassium phenoxy-methyltrifluoroborate
Descripción general
Descripción
Potassium phenoxy-methyltrifluoroborate is a stable organoboron compound widely used in organic synthesis. It serves as a boronic acid surrogate, particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . This compound is known for its stability under various reaction conditions, making it a valuable reagent in both academic and industrial settings .
Mecanismo De Acción
Target of Action
Potassium Phenoxy-methyltrifluoroborate is a stable boronic acid surrogate . The primary targets of this compound are the enzymes and proteins involved in the Suzuki-Miyaura cross-coupling reactions and other carbon-carbon (C-C) bond-forming reactions . These reactions are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds.
Mode of Action
The compound interacts with its targets by acting as a versatile and stable boronic acid surrogate . It facilitates the formation of C-C bonds, which are essential in the construction of complex organic molecules. Importantly, this compound is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions .
Biochemical Pathways
It’s known that the compound plays a significant role in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the formation of C-C bonds.
Result of Action
The primary result of the action of this compound is the facilitation of C-C bond formation in Suzuki-Miyaura cross-coupling reactions and other similar reactions . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized.
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. The compound is noted to be stable under many commonly used and harsh reaction conditions . This suggests that it can maintain its efficacy in a variety of environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium phenoxy-methyltrifluoroborate can be synthesized through the reaction of phenoxymethylboronic acid with potassium fluoride and hydrofluoric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization . The general reaction scheme is as follows:
C7H7BO2+KF+HF→C7H7BF3K+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and crystallizers to optimize the reaction and isolation steps .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation and Reduction: While primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Styrene Derivatives: Resulting from reactions with vinyl halides.
Aplicaciones Científicas De Investigación
Potassium phenoxy-methyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials.
Comparación Con Compuestos Similares
- Potassium ethyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Comparison: Potassium phenoxy-methyltrifluoroborate is unique due to its phenoxy-methyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates. For instance, potassium ethyltrifluoroborate and potassium vinyltrifluoroborate are more commonly used for forming simple alkyl and vinyl derivatives, respectively, while this compound is preferred for synthesizing more complex aromatic compounds .
Propiedades
IUPAC Name |
potassium;trifluoro(phenoxymethyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYSNXCRBZPJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1=CC=CC=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670217 | |
| Record name | Potassium trifluoro(phenoxymethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-30-3 | |
| Record name | Borate(1-), trifluoro(phenoxymethyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027642-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(phenoxymethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenoxymethyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)

![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342699.png)



![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)



